molecular formula C26H24FN3O3S B1680840 SB-649868 CAS No. 380899-24-1

SB-649868

Cat. No.: B1680840
CAS No.: 380899-24-1
M. Wt: 477.6 g/mol
InChI Key: ZJXIUGNEAIHSBI-IBGZPJMESA-N
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Description

SB-649868 is a dual orexin receptor antagonist that was developed by GlaxoSmithKline for the treatment of insomnia. Orexin receptors play a crucial role in regulating sleep and wakefulness. By blocking these receptors, this compound promotes sleep and reduces sleep latency .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

SB-649868 is a potent and selective orally active orexin (OX) 1 and OX2 receptor antagonist . It has pKi values of 9.4 and 9.5 at the OX1 and OX2 receptors, respectively . This suggests that this compound has a high affinity for these receptors and can effectively block their activity.

Cellular Effects

This compound has been shown to have significant effects on sleep parameters. In clinical trials, it increased total sleep time and reduced sleep latency . These effects suggest that this compound can influence cellular processes related to sleep regulation, possibly by modulating the activity of orexin receptors.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to orexin receptors OX1 and OX2, thereby antagonizing their activity . This can lead to changes in gene expression and cellular signaling pathways related to sleep regulation.

Temporal Effects in Laboratory Settings

In a phase I clinical trial, this compound was administered in doses up to 80 mg, resulting in significant improvement in sleep latency . This suggests that the effects of this compound can be observed shortly after administration and can last for a significant duration.

Metabolic Pathways

This compound is extensively metabolized, with only negligible amounts excreted unchanged . The principal route of metabolism is via oxidation of the benzofuran ring .

Preparation Methods

The synthesis of SB-649868 involves multiple steps, starting with the preparation of key intermediatesThe final steps involve coupling the thiazole intermediate with a piperidine derivative and a benzofuran carboxamide

Chemical Reactions Analysis

SB-649868 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group in this compound can undergo substitution reactions with different reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

SB-649868 has been extensively studied for its potential in treating insomnia. Clinical trials have shown that it significantly improves sleep latency and increases total sleep time without adverse effects . . Its ability to modulate orexin receptors makes it a valuable tool in both basic and applied research in neuropharmacology.

Comparison with Similar Compounds

SB-649868 is part of a class of compounds known as dual orexin receptor antagonists. Similar compounds include:

Biological Activity

SB-649868 is a dual orexin receptor antagonist that has garnered attention for its potential in treating sleep disorders, particularly insomnia. This compound selectively targets the orexin receptors OX1 and OX2, which play crucial roles in regulating wakefulness and sleep. The exploration of this compound's biological activity has been the focus of various studies, highlighting its efficacy in promoting sleep and its safety profile.

This compound functions by antagonizing the orexin receptors, thereby inhibiting the wake-promoting effects of orexin neuropeptides. This mechanism is pivotal in reducing sleep latency and increasing total sleep time (TST), making it a candidate for therapeutic intervention in insomnia.

Key Biological Effects

  • Increased Total Sleep Time (TST) : Clinical trials have demonstrated that this compound significantly enhances TST compared to placebo.
  • Reduced Latency to Persistent Sleep (LPS) : The compound effectively shortens the time taken to fall asleep.
  • Decreased Wake After Sleep Onset (WASO) : It minimizes interruptions during sleep, contributing to better overall sleep quality.

Phase IIa Study

A multicenter, randomized, double-blind, placebo-controlled crossover study was conducted to evaluate the effects of this compound on male subjects with primary insomnia. Key findings include:

  • Participants : 52 male subjects diagnosed with primary insomnia.
  • Doses : Subjects received doses of 10 mg, 30 mg, and 60 mg of this compound.
  • Results :
    • TST : Increased by an average of 22.4, 49.7, and 69.8 minutes for the respective doses compared to placebo.
    • LPS : Decreased by an average of 26.1, 33.0, and 43.7 minutes.
    • WASO : Decreased by an average of 18.4 and 29.0 minutes for the higher doses.

Table 1 summarizes these findings:

Dose (mg)Increase in TST (min)Decrease in LPS (min)Decrease in WASO (min)
10+22.4-26.1-
30+49.7-33.0-18.4
60+69.8-43.7-29.0

Safety and Tolerability

This compound was found to be well-tolerated at doses up to 80 mg, with common side effects including somnolence and fatigue at higher doses. No serious adverse events were reported, reinforcing its safety profile for short-term use.

EEG and Sleep Architecture

Research has shown that this compound affects sleep architecture positively by increasing non-REM and REM sleep duration while altering EEG power spectra during these phases.

EEG Findings

In a study assessing EEG patterns:

  • Non-REM sleep showed increased power in lower frequency bands.
  • REM sleep duration was significantly extended.

These changes suggest that this compound not only promotes sleep but also enhances its quality by supporting essential sleep stages.

Properties

IUPAC Name

N-[[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3S/c1-16-29-23(24(34-16)17-8-10-18(27)11-9-17)26(32)30-13-3-2-5-19(30)15-28-25(31)21-6-4-7-22-20(21)12-14-33-22/h4,6-12,14,19H,2-3,5,13,15H2,1H3,(H,28,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXIUGNEAIHSBI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191491
Record name SB 649868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380899-24-1
Record name N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380899-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 649868
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380899241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-649868
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SB 649868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-649868
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L1V1K2M4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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